Didodecylamine
Overview
Description
Mechanism of Action
Target of Action
Didodecylamine is a secondary amine It is reported as a standard amine enhancer, suggesting that it may interact with various biological targets to enhance their activity .
Mode of Action
It is known to be used in the phase transfer of aqueous synthesized gold nanoparticles (AuNPs) from water to toluene . This suggests that this compound may interact with its targets, possibly through non-covalent interactions, leading to changes in their physicochemical properties.
Biochemical Pathways
It has been used to promote the crystal growth of 2d nanosheets of gdocl with approximately square cross sections . This suggests that this compound may influence the assembly and growth of certain types of nanostructures, potentially affecting downstream physical and chemical processes.
Result of Action
Its role as a standard amine enhancer suggests that it may enhance the activity of various biological targets, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Didodecylamine plays a significant role in biochemical reactions, particularly in the promotion of crystal growth and phase transfer of nanoparticles. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and hydrogen bonding. For instance, this compound has been used to promote the crystal growth of two-dimensional nanosheets of gadolinium oxychloride with approximately square cross-sections . Additionally, it has been utilized to investigate the effect of alkyl chain length of amines on the phase transfer of aqueous synthesized gold nanoparticles from water to toluene .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby influencing the uptake and distribution of other molecules within the cell. This compound can also modulate the activity of certain enzymes and proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. This compound has been shown to interact with copper nitrate to form novel liquid crystalline complexes, which can influence the structural and functional properties of the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has a solidification point of 26.2°C, which can influence its stability and effectiveness in various experimental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental setup and conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. This compound has been shown to interact with membrane transporters, affecting its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cell membrane, cytoplasm, or specific organelles, depending on the context of its use. This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecylamine is typically synthesized through the direct alkylation of dodecylamine with dodecyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar alkylation reactions. The process involves the use of continuous reactors to maintain a steady production rate. The purity of the final product is ensured through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Didodecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Dodecylamine: A primary amine with a single dodecyl chain.
Dioctadecylamine: A secondary amine with two octadecyl chains.
Tridodecylamine: A tertiary amine with three dodecyl chains.
Comparison:
Dodecylamine: Unlike Didodecylamine, Dodecylamine has only one alkyl chain, making it less hydrophobic and less effective as a surfactant.
Dioctadecylamine: With longer alkyl chains, Dioctadecylamine has higher melting and boiling points compared to this compound.
Tridodecylamine: As a tertiary amine, Tridodecylamine has different reactivity and solubility properties compared to the secondary amine this compound.
This compound stands out due to its balanced hydrophobicity and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-dodecyldodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJUDJQDGGKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062777 | |
Record name | 1-Dodecanamine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-31-6 | |
Record name | Didodecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3007-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecyl-1-dodecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didodecylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Didodecylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Dodecanamine, N-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecanamine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DODECYL-1-DODECANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR2ML6H0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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